Milacemide hydrochloride Milacemide hydrochloride Milacemide HCl is a MAO-B inhibitor and glycine prodrug. It is currently being studied as a treatment for the symptoms of Alzheimer's disease.
Brand Name: Vulcanchem
CAS No.: 76990-85-7
VCID: VC0535443
InChI: InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H
SMILES: CCCCCNCC(=O)N.Cl
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

Milacemide hydrochloride

CAS No.: 76990-85-7

Cat. No.: VC0535443

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Milacemide hydrochloride - 76990-85-7

Specification

CAS No. 76990-85-7
Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name 2-(pentylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H
Standard InChI Key DNSCECUSJKDSKP-UHFFFAOYSA-N
SMILES CCCCCNCC(=O)N.Cl
Canonical SMILES CCCCCNCC(=O)N.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Milacemide hydrochloride (CAS 76990-85-7) is a secondary monoamine with the molecular formula C7H17ClN2O\text{C}_7\text{H}_{17}\text{ClN}_2\text{O} and a molecular weight of 180.676 g/mol . The compound exists as a hydrochloride salt to enhance solubility and stability. Its structure comprises a pentylamino group attached to an acetamide moiety, enabling interactions with enzymatic systems such as monoamine oxidases.

Table 1: Key Physicochemical Properties of Milacemide Hydrochloride

PropertyValue
Molecular FormulaC7H17ClN2O\text{C}_7\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight180.676 g/mol
Boiling Point264.1°C at 760 mmHg
Flash Point113.5°C
Exact Mass180.103 g/mol
LogP2.594

The compound’s lipophilic nature, evidenced by its LogP value of 2.594, facilitates blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .

Synthesis and Industrial Production

Milacemide is synthesized through a reaction between pentylamine and glycine ethyl ester. The process involves the following steps:

Table 2: Synthesis Pathway of Milacemide Hydrochloride

StepReaction DescriptionReagents/Conditions
1Formation of Grignard reagentMagnesium, iodine, 1,2-dibromoethane
2Nucleophilic addition to glycine esterTHF, -60°C, pentylamine
3Quenching and crystallizationIsopropyl alcohol, MTBE/heptane

Industrial production optimizations include reducing pentylamine equivalents from 1.75 to 1.21 to minimize impurities such as the Wurtz-coupled biphenyl byproduct . The final product is crystallized from methyl tert-butyl ether (MTBE) and n-heptane, yielding 78% purity .

Pharmacological Mechanisms

MAO-B Inhibition and Neurotransmitter Modulation

Milacemide acts as a substrate and partially reversible inhibitor of MAO-B, with a 4-fold selectivity over MAO-A . In rat models, 400 mg/kg milacemide increased extracellular dopamine by 125% and serotonin by 40%, while reducing metabolites like DOPAC and HVA . This suggests MAO-B inhibition prolongs dopamine signaling, a mechanism relevant to Parkinson’s disease .

Glycine Prodrug Activity

As a glycine prodrug, milacemide is metabolized into glycine and glycineamide in the brain . Glycine’s role as an inhibitory neurotransmitter in the hippocampus and spinal cord underpins its potential in epilepsy and neuropathic pain .

Clinical Applications and Trials

Epilepsy

A double-blind trial involving 59 therapy-resistant epilepsy patients compared milacemide (1,200 mg/day) to placebo. The milacemide group showed a 30% reduction in seizure frequency (9/29 patients) versus 7% in the placebo group (2/29 patients) . Subgroup analysis revealed significant efficacy in patients ≤25 years, suggesting age-dependent responsiveness .

Neurodegenerative Disorders

Despite preclinical promise, milacemide failed to improve cognition in Alzheimer’s disease (AD) trials . A study with 228 AD patients found no significant difference in cognitive scores after one month of treatment . This contrasts with its dopaminergic effects in Parkinsonian models, where it enhanced phenylethylamine-induced behaviors .

IndicationStudy DesignOutcomeSource
EpilepsyDouble-blind, placebo-controlled30% reduction in seizure frequency
Alzheimer’s DiseaseRandomized, placebo-controlledNo cognitive improvement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator